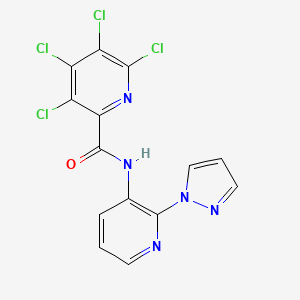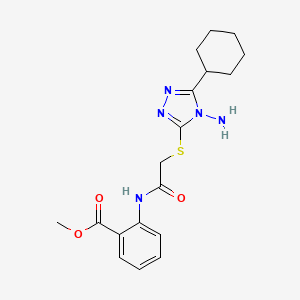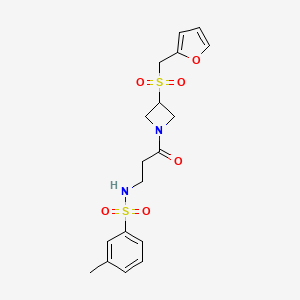![molecular formula C20H20ClN3O4 B2671681 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea CAS No. 955258-24-9](/img/structure/B2671681.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea is a complex organic compound known for its interesting structure and promising applications in various fields. Comprising a benzo[d][1,3]dioxole moiety linked to a pyrrolidinone ring and a chlorobenzylurea functional group, it has garnered attention in research and development sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: : Starting from benzo[d][1,3]dioxole, the compound undergoes a series of reactions including halogenation, amination, and cyclization to form the pyrrolidinone ring.
Addition of the Urea Group: : The intermediate is then treated with isocyanates under controlled conditions to introduce the urea functional group.
Chlorobenzylation: : Finally, the chlorobenzyl group is attached using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may utilize high-efficiency catalysts and automated continuous-flow systems to enhance yield and purity while minimizing waste. Common methods include:
Use of solid-phase synthesis to streamline the process.
Implementation of microwave-assisted reactions to accelerate reaction times.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea undergoes several types of reactions:
Oxidation: : Can be oxidized using peroxides or oxygen in the presence of a catalyst.
Reduction: : Reduced by hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Substitution: : Participates in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) with catalysts.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The reactions can yield various products depending on the conditions, including different oxidation states of the benzo[d][1,3]dioxole moiety or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalysis to facilitate organic reactions.
Material Science: : Its unique structure is studied for inclusion in polymer matrices for enhanced material properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor in biochemical assays, particularly targeting enzymes linked to metabolic pathways.
Drug Design: : Explored as a scaffold in medicinal chemistry for the development of new therapeutics.
Medicine
Diagnostics: : Utilized in the design of diagnostic agents for detecting biological markers.
Industry
Agriculture: : Studied for use in agrochemicals as a potential herbicide or fungicide.
Manufacturing: : Incorporated in the production of specialty chemicals and advanced materials.
Mechanism of Action
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea exerts its effects by:
Binding to Enzymes: : Specifically interacting with the active sites of target enzymes, leading to inhibition of their activity.
Pathways: : Affecting metabolic and signaling pathways in cells, which can alter cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: : Lacks the chlorobenzyl group, leading to differences in activity and specificity.
3-(4-Chlorobenzyl)-1-methylurea: : Does not have the benzo[d][1,3]dioxole moiety, which significantly alters its properties and applications.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and chlorobenzyl groups in 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea imparts unique chemical and biological activities, setting it apart from similar compounds.
That should give you a solid overview of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-3-1-13(2-4-15)9-22-20(26)23-10-14-7-19(25)24(11-14)16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMWWYAQKRFUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2671598.png)
![N-[(3-Bromophenyl)-cyanomethyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B2671600.png)



![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2671604.png)
![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)

![(6R,7R)-7-Amino-2-(2-nitrophenyl)sulfonyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B2671608.png)

![3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2671612.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671613.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
